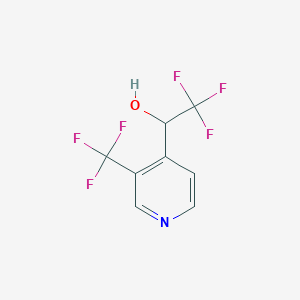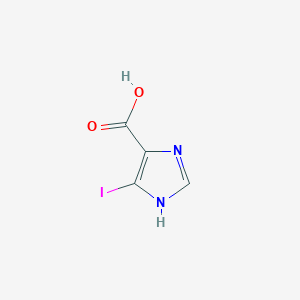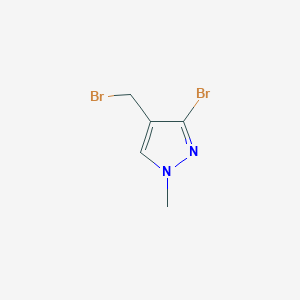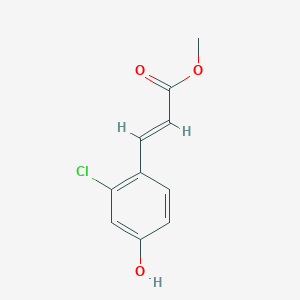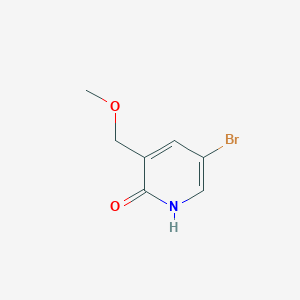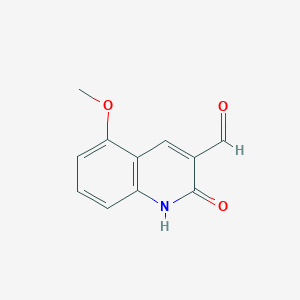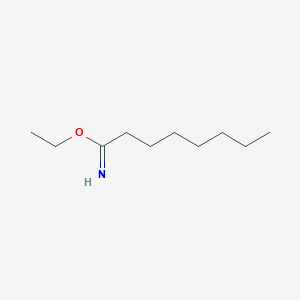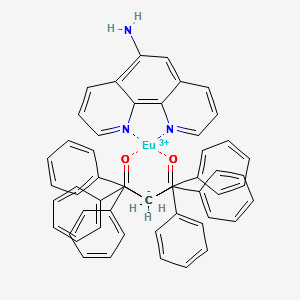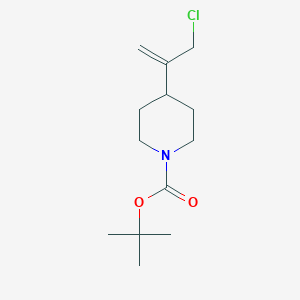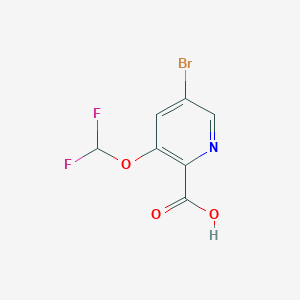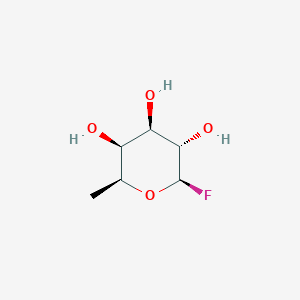
3-Methyl-2-(1-methyl-2-pyrrolidinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-2-METHYLNICOTINE is a chiral compound that belongs to the class of alkaloids It is structurally similar to nicotine, a well-known stimulant found in tobacco
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-2-METHYLNICOTINE typically involves the alkylation of 2-methylpyridine with a suitable alkylating agent. One common method is the reaction of 2-methylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield (+/-)-2-METHYLNICOTINE.
Industrial Production Methods
Industrial production of (+/-)-2-METHYLNICOTINE often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-2-METHYLNICOTINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert (+/-)-2-METHYLNICOTINE to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of (+/-)-2-METHYLNICOTINE.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(+/-)-2-METHYLNICOTINE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: (+/-)-2-METHYLNICOTINE is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (+/-)-2-METHYLNICOTINE involves its interaction with nicotinic acetylcholine receptors in the nervous system. The compound binds to these receptors, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, including stimulation of neurotransmitter release and modulation of neuronal activity.
Comparaison Avec Des Composés Similaires
(+/-)-2-METHYLNICOTINE is structurally similar to other alkaloids such as nicotine and anabasine. it exhibits unique properties that distinguish it from these compounds:
Nicotine: While both compounds interact with nicotinic acetylcholine receptors, (+/-)-2-METHYLNICOTINE has a different binding affinity and pharmacological profile.
Anabasine: Similar to nicotine, anabasine also interacts with nicotinic receptors, but (+/-)-2-METHYLNICOTINE has distinct chemical reactivity and biological effects.
List of Similar Compounds
- Nicotine
- Anabasine
- Anatabine
Propriétés
Formule moléculaire |
C11H16N2 |
|---|---|
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
2-methyl-3-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-9-10(5-3-7-12-9)11-6-4-8-13(11)2/h3,5,7,11H,4,6,8H2,1-2H3 |
Clé InChI |
VNCAJINVSUVLQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=N1)C2CCCN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


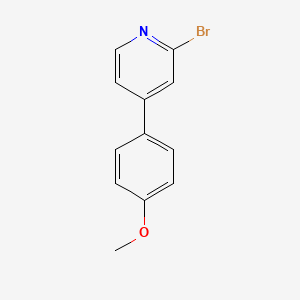
![1-(4H-1,2,4-Triazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B15248237.png)
